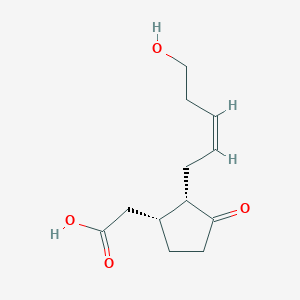

Tuberonic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: Tuberonic acid can be synthesized from jasmonic acid through hydroxylation. The process involves the use of specific enzymes such as lipoxygenases, which catalyze the hydroxylation of jasmonic acid at the 12th carbon position .

Industrial Production Methods: In an industrial setting, this compound is typically produced through biotechnological methods involving the cultivation of plants or plant cell cultures that naturally produce jasmonic acid. The jasmonic acid is then extracted and converted to this compound through enzymatic reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxylipins.

Reduction: It can be reduced to form hydroxy derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxylipins and other oxidized derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted this compound derivatives.

科学研究应用

Chemical Applications

Tuberonic acid serves as a significant model compound in chemical research, particularly in the study of glucosylation reactions and the synthesis of glycosides. The stereoselective synthesis of this compound has been documented, showcasing its potential as a precursor in organic synthesis .

In biological contexts, this compound plays a crucial role in plant physiology. It is involved in regulating growth and stress responses in plants. Research indicates that this compound and its glucoside (this compound glucoside, TAG) are implicated in tuber induction in plants like Solanum tuberosum (potato) and have been shown to enhance tuberization under specific conditions .

Case Study: Tuber Induction in Potatoes

A study demonstrated that mechanical wounding of potato plants increased the levels of this compound and its glucoside, suggesting that these compounds play a role in signaling pathways that promote tuber formation .

Medicinal Applications

Recent studies have explored the medicinal potential of this compound. It has been investigated for its role in developing plant-based therapeutics and understanding plant hormone signaling pathways. Notably, it has been shown to influence the expression of genes related to jasmonate biosynthesis, which are crucial for plant defense mechanisms .

Table 2: Medicinal Potential of this compound

| Application | Description |

|---|---|

| Plant-based therapeutics | Potential use in anti-inflammatory treatments |

| Gene expression modulation | Influences jasmonate biosynthesis genes |

| Stress response regulation | Enhances plant resilience against biotic stress |

Industrial Applications

This compound is also utilized in agricultural research as a biochemical tool for developing plant growth regulators. Its role in signaling pathways makes it a valuable compound for enhancing crop yield and resilience against environmental stressors .

Case Study: Enhancing Crop Resilience

Research indicates that applying this compound can improve the resistance of crops to abiotic stresses such as drought and salinity by modulating stress-related gene expression .

作用机制

Tuberonic acid exerts its effects by interacting with specific molecular targets and pathways in plants. It is involved in the jasmonate signaling pathway, where it activates the expression of genes responsible for tuber formation and other physiological processes. The mechanism involves the binding of this compound to receptors, leading to the activation of downstream signaling cascades that regulate gene expression .

相似化合物的比较

Jasmonic Acid: The precursor of tuberonic acid, involved in various plant stress responses.

Methyl Jasmonate: A volatile derivative of jasmonic acid with similar signaling functions.

12-Hydroxyjasmonic Acid Glucoside: A glucosylated derivative of this compound with enhanced stability and activity.

Uniqueness: this compound is unique due to its specific role in tuber formation and its potent biological activity compared to other jasmonates. Its hydroxylation at the 12th carbon position distinguishes it from jasmonic acid and other derivatives, providing it with unique properties and functions .

生物活性

Tuberonic acid (TA), also known as 12-hydroxyjasmonic acid, is a plant hormone derived from jasmonic acid and has garnered attention for its biological activities, particularly in relation to tuber induction in plants. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and implications for plant physiology.

Overview of this compound

This compound was first isolated from the leaves of Solanum tuberosum (potato) and is recognized for its role in promoting tuber formation. It is a derivative of jasmonic acid, a key signaling molecule involved in various plant developmental processes and defense mechanisms against biotic and abiotic stressors .

Tuber Induction

Research indicates that this compound plays a significant role in tuber induction by influencing gene expression related to jasmonic acid biosynthesis. Specifically, it has been shown to down-regulate the expression of jasmonate-inducible genes, which are crucial for the plant's response to wounding and stress . The accumulation of this compound in response to mechanical wounding suggests its involvement in signaling pathways that facilitate tuber development.

Interaction with Enzymes

The biological activity of this compound is also mediated by specific enzymes. For instance, β-glucosidases such as OsTAGG1 and OsTAGG2 have been identified as key players in hydrolyzing this compound glucosides, thereby regulating the levels of active this compound in plants . These enzymes exhibit high hydrolytic activity towards this compound glucoside (TAG), which is essential for converting inactive forms into their biologically active counterparts.

Antioxidant Properties

This compound and its derivatives have been investigated for their antioxidant properties. Studies employing assays such as ABTS and DPPH have shown that certain metabolites related to this compound exhibit significant antioxidant activity, although the correlation varies depending on the specific assay used .

Comparative Antioxidant Activity

| Compound | ABTS Activity (R) | DPPH Activity (R) | FRAP Activity (R) |

|---|---|---|---|

| This compound Hexoside | 0.530 | 0.440 | 0.396 |

| Dihydroxyhexadecanoic Acid | 0.775 | 0.919 | 0.799 |

This table illustrates the varying degrees of antioxidant activity among compounds related to this compound, highlighting its potential health benefits.

Case Studies

- Tuber Induction in Potato : A study demonstrated that exogenous application of this compound significantly increased tuber formation in potato plants under controlled conditions. The results indicated that TA acts as a signaling molecule that enhances tuberization by modulating gene expression associated with growth and development .

- Wound Response in Rice : Research involving rice plants showed that mechanical wounding led to increased levels of this compound and its glucoside. This accumulation was linked to enhanced resistance against herbivores and pathogens, suggesting a dual role for TA in both developmental signaling and defense responses .

属性

IUPAC Name |

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-SZXTZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316194 | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-26-9 | |

| Record name | (+)-Tuberonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。